molecular formula C10H13ClN2O B14088438 2-(6-Chloro-4-methylpyridin-2-yl)morpholine

2-(6-Chloro-4-methylpyridin-2-yl)morpholine

Cat. No.: B14088438
M. Wt: 212.67 g/mol
InChI Key: IVPXJNBPAWCPPE-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methylpyridin-2-yl)morpholine is a heterocyclic compound with the molecular formula C10H13ClN2O. It is characterized by the presence of a morpholine ring attached to a chlorinated methylpyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methylpyridin-2-yl)morpholine typically involves the reaction of 6-chloro-4-methylpyridine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(6-Chloro-4-methylpyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-4-methylpyridin-2-yl)morpholine is unique due to its specific combination of a morpholine ring and a chlorinated methylpyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-(6-chloro-4-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C10H13ClN2O/c1-7-4-8(13-10(11)5-7)9-6-12-2-3-14-9/h4-5,9,12H,2-3,6H2,1H3

InChI Key

IVPXJNBPAWCPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C2CNCCO2

Origin of Product

United States

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